BenchChemオンラインストアへようこそ!

Clocapramine

Schizophrenia Clinical Trial Comparative Efficacy

Clocapramine is an atypical antipsychotic of the iminodibenzyl class with a unique intermediate 5-HT2A/D2 occupancy ratio (ED50: D2=14.5 mg/kg, 5-HT2A=4.9 mg/kg), distinguishing it from high-ratio atypicals and low-ratio typicals. It has demonstrated efficacy in improving negative and positive symptoms over sulpiride, with a more favorable side-effect profile than haloperidol. This profile makes it an ideal tool compound for receptor occupancy-behavioral studies and a valuable comparator in trials targeting chronic schizophrenia with tolerability endpoints. For research use only.

Molecular Formula C28H37ClN4O
Molecular Weight 481.1 g/mol
CAS No. 47739-98-0
Cat. No. B1669190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocapramine
CAS47739-98-0
Synonyms3-chlorocarpipramine
3-chlorocarpipramine dihydrochloride
3-chlorocarpipramine dihydrochloride monohydrate
clocapramine
Y-4153
Molecular FormulaC28H37ClN4O
Molecular Weight481.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N
InChIInChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34)
InChIKeyQAZKXHSIKKNOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clocapramine (CAS 47739-98-0): Atypical Antipsychotic with Distinct 5-HT2A/D2 Profile for Schizophrenia Research and Procurement


Clocapramine (Clofekton, Padrasen) is an atypical antipsychotic of the iminodibenzyl class, introduced in Japan in 1974 for the treatment of schizophrenia [1]. It is characterized as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile it shares with other second-generation antipsychotics [2]. However, its specific ratio of receptor occupancy and clinical effects differ from other members of its class and from first-generation antipsychotics, which are critical considerations for its selection in both research and clinical procurement contexts.

Why Generic Substitution is Not Straightforward: Quantitative Pharmacological and Clinical Differentiation of Clocapramine


Within the iminodibenzyl class and among atypical antipsychotics at large, significant variations exist in receptor binding affinities, in vivo occupancy profiles, clinical efficacy on symptom domains, and adverse effect burdens. For instance, while clocapramine, carpipramine, and mosapramine share a core chemical structure and are all classified as second-generation antipsychotics, their clinical and safety profiles are not interchangeable. Direct substitution without considering these data can lead to suboptimal therapeutic outcomes or increased side effects. The following quantitative evidence demonstrates precisely where clocapramine diverges from its closest comparators, including haloperidol, sulpiride, and its class sibling mosapramine.

Head-to-Head Comparative Efficacy and Safety Data for Clocapramine Procurement Decisions


Clocapramine vs. Sulpiride: Superiority in Total Psychiatric Rating Scale Scores in Chronic Schizophrenia

In an 8-week single-blind trial of 52 hospitalized chronic schizophrenic patients, clocapramine demonstrated a significantly greater reduction in total Psychiatric Rating Scale (PRS) scores compared to sulpiride at the end of treatment [1]. While the final global improvement rating favored clocapramine, this specific outcome provides a quantitative measure of superior overall symptom improvement.

Schizophrenia Clinical Trial Comparative Efficacy

Clocapramine vs. Haloperidol: Lower Incidence of Side Effects with Comparable Antipsychotic Efficacy

A 28-week crossover study in 26 chronic schizophrenic patients compared clocapramine and haloperidol. While the final global improvement rating showed no significant difference, the study explicitly noted that 'the frequency of side-effects was lower with clocapramine than with haloperidol' [1]. This directly addresses the tolerability profile, a key factor in long-term treatment adherence.

Schizophrenia Crossover Trial Safety

In Vivo 5-HT2A vs. D2 Receptor Occupancy: An Intermediate Profile Distinguishing Clocapramine from Both Typical and Some Atypical Antipsychotics

An in vivo receptor binding study in rat brain quantified the potency of various antipsychotics to occupy 5-HT2A and D2 receptors. Clocapramine produced ED50 values of 4.9 mg/kg for 5-HT2A and 14.5 mg/kg for D2 [1]. The ratio of these potencies (5-HT2A/D2 ≈ 0.34) places clocapramine in an intermediate category, distinct from the high 5-HT2A/D2 ratio of agents like clozapine and the low ratio of typicals like haloperidol [1].

Receptor Occupancy Pharmacology Atypicality

Class-Level Meta-Analysis: Comparable Efficacy to Pooled Antipsychotics but with a Distinct Safety Profile

A systematic review and meta-analysis of iminodibenzyl antipsychotics included six RCTs of clocapramine (n=1,048) [1]. The analysis found no significant difference in response rates (odds ratio) or discontinuation rates between clocapramine and the pooled comparator antipsychotics [1]. This suggests that clocapramine is generally as effective as other available antipsychotics, but its unique side effect profile (as seen in direct comparisons) becomes the differentiating factor.

Meta-Analysis Schizophrenia Efficacy

Key Application Scenarios for Clocapramine Based on Comparative Evidence


Preclinical Research on Atypical Antipsychotic Mechanisms

Clocapramine's intermediate in vivo 5-HT2A/D2 occupancy ratio (ED50: D2=14.5 mg/kg, 5-HT2A=4.9 mg/kg) makes it a valuable tool compound for investigating the relationship between receptor binding profiles and behavioral outcomes. Its profile can serve as a comparator to high-ratio atypicals (e.g., clozapine) and low-ratio typicals (e.g., haloperidol) in rodent models of psychosis [1].

Clinical Research in Schizophrenia Subpopulations

Given its demonstrated efficacy in improving negative and some positive symptoms over sulpiride [1] and a favorable side effect profile compared to haloperidol [2], clocapramine is a candidate for clinical studies targeting chronic schizophrenia patients where tolerability and symptom-specific improvements are primary endpoints.

Pharmacovigilance and Safety Profiling Studies

The lower frequency of side effects compared to haloperidol [1] and the distinct safety findings from class-level meta-analyses [2] position clocapramine as a useful comparator in studies designed to elucidate the safety and tolerability profiles of newer antipsychotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clocapramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.